molecular formula C16H19BrN2O2 B13041903 Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate

Katalognummer: B13041903
Molekulargewicht: 351.24 g/mol
InChI-Schlüssel: ZDCACEVEKBEHPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or dichloromethane, and bases like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water.

Major Products Formed

    Substitution: Formation of substituted indoline derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of indole derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano and bromo groups can enhance its binding affinity and selectivity towards certain molecular targets. The exact pathways involved can vary based on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-7-cyano-3,3-dimethylindoline-1-carboxylate is unique due to the presence of both bromo and cyano groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.

Eigenschaften

Molekularformel

C16H19BrN2O2

Molekulargewicht

351.24 g/mol

IUPAC-Name

tert-butyl 5-bromo-7-cyano-3,3-dimethyl-2H-indole-1-carboxylate

InChI

InChI=1S/C16H19BrN2O2/c1-15(2,3)21-14(20)19-9-16(4,5)12-7-11(17)6-10(8-18)13(12)19/h6-7H,9H2,1-5H3

InChI-Schlüssel

ZDCACEVEKBEHPF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.